molecular formula C14H18N2O4 B3286223 D-Tyrosine, D-prolyl- CAS No. 821776-09-4

D-Tyrosine, D-prolyl-

Cat. No. B3286223
M. Wt: 278.30 g/mol
InChI Key: OIDKVWTWGDWMHY-VXGBXAGGSA-N
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Description

D-Tyrosine, D-prolyl- is a dipeptide consisting of D-tyrosine and D-proline. It has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food. In

Mechanism Of Action

The mechanism of action of D-Tyrosine, D-prolyl- is not fully understood. However, it has been suggested that it may act as an antioxidant and protect against oxidative stress. It may also modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin.

Biochemical And Physiological Effects

Studies have shown that D-Tyrosine, D-prolyl- has antioxidant properties and can protect against oxidative stress. It has also been shown to have neuroprotective effects and may improve cognitive function. Additionally, it may have anti-inflammatory properties and may help to reduce inflammation.

Advantages And Limitations For Lab Experiments

D-Tyrosine, D-prolyl- has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. It can also be easily modified to study its structure-activity relationship. However, its solubility can be a limitation, and it may require the use of organic solvents for some experiments.

Future Directions

There are several future directions for the study of D-Tyrosine, D-prolyl-. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-aging effects and potential use in cosmetics. Additionally, more research is needed to understand its mechanism of action and potential use as a food additive.

Scientific Research Applications

D-Tyrosine, D-prolyl- has been studied for its potential applications in various fields. In pharmaceuticals, it has been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cosmetics, it has been studied for its anti-aging effects and potential use in skin care products. In food, it has been investigated for its potential use as a food additive.

properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKVWTWGDWMHY-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60839131
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tyrosine, D-prolyl-

CAS RN

821776-09-4
Record name D-Prolyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60839131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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